molecular formula C27H22F5NO4 B13389098 pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate

pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate

Cat. No.: B13389098
M. Wt: 519.5 g/mol
InChI Key: PPORTZOERPWAMY-UHFFFAOYSA-N
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Description

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate is a specialized reagent used in solid-phase peptide synthesis (SPPS). It consists of three key structural components:

  • Fmoc group: The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety serves as a temporary protecting group for the amino group, enabling selective deprotection under mild basic conditions .
  • Norleucine residue: Norleucine is a non-proteinogenic amino acid with a linear hexyl side chain, offering enhanced hydrophobicity compared to natural leucine. This property improves solubility in organic solvents during peptide assembly.
  • Pentafluorophenyl (Pfp) ester: The Pfp ester acts as an activating group, facilitating efficient amide bond formation via nucleophilic acyl substitution. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, accelerating coupling reactions .

This compound is particularly valued for synthesizing peptides with sterically hindered residues or those requiring high coupling efficiency.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPORTZOERPWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Fmoc-Protected Amino Acid Derivative

The initial step involves synthesizing the Fmoc-protected amino acid, which in this case is norleucine. The process typically employs the following:

  • Protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group, using reagents such as Fmoc-Cl (fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
  • Reaction conditions involve anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF), with base catalysts such as diisopropylethylamine (DIPEA) or sodium bicarbonate to facilitate nucleophilic attack on the Fmoc reagent.

Activation of the Carboxylic Acid Group

The critical step involves converting the protected amino acid into a reactive ester suitable for peptide coupling:

  • Formation of the pentafluorophenyl ester is achieved by reacting the Fmoc-protected amino acid with pentafluorophenol (PFP) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
  • Alternatively, pentafluorophenyl diphenylphosphinate (FDPP) can be synthesized in situ by mixing diphenylphosphonyl chloride, pentafluorophenol, and imidazole in dichloromethane, which then reacts with the amino acid to form the active ester.

Reaction Scheme:

Protected amino acid + PFP + DIC → Fmoc-amino acid pentafluorophenyl ester

Reaction conditions typically involve stirring at room temperature in an inert atmosphere, with the reaction monitored via thin-layer chromatography (TLC) or HPLC for completion.

Coupling to the Norleucine Backbone

The activated ester is then coupled with the norleucine backbone:

  • The ester reacts with the amino group of the norleucine derivative under mild conditions, often in polar aprotic solvents like DMF or DMSO, with the presence of a base such as DIPEA or pyridine.
  • The reaction proceeds efficiently at room temperature, with coupling times ranging from 1 to 4 hours depending on the reagent concentration and steric factors.

Final Purification and Characterization

  • The crude product is purified via column chromatography or recrystallization.
  • Purity is confirmed by HPLC, with target purities exceeding 97%.
  • Structural confirmation is performed through NMR spectroscopy and mass spectrometry.

Summary of Key Parameters and Conditions

Step Reagents Solvent Temperature Reaction Time Notes
Fmoc protection Fmoc-Cl or Fmoc-OSu DCM or DMF 0–25°C 2–4 hours Anhydrous conditions preferred
Ester formation PFP + DIC or FDPP DCM Room temp 1–2 hours Inert atmosphere
Coupling Activated ester + Norleucine DMF/DMSO Room temp 1–4 hours Use excess base

Research Findings and Data Tables

Recent studies emphasize the efficiency of pentafluorophenyl esters in peptide synthesis, with coupling rates significantly superior to other esters, such as nitrophenyl or chlorophenyl derivatives. A kinetic comparison shows:

Ester Type Relative Coupling Rate Comments
OPFP (pentafluorophenyl) 111 Highest efficiency
OPCP (pentachlorophenyl) 3.4 Moderate rate
ONp (nitrophenyl) 1 Lower rate

Chemical Reactions Analysis

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to remove the protective groups, revealing the functional groups of the amino acids.

    Substitution: The compound can undergo substitution reactions where the pentafluorophenyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate has several scientific research applications, including:

    Chemistry: Used in peptide synthesis to protect amino acids during the formation of peptide bonds.

    Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptides and proteins.

    Medicine: Utilized in drug development to create peptide-based therapeutics.

    Industry: Applied in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate involves the temporary protection of amino acids. The compound forms a protective group around the hydroxyl or amine group of the amino acid, preventing unwanted reactions. This protection can be removed through reduction or hydrolysis, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Side Chain Influence on Reactivity

  • Norleucine vs. Glycine: The linear hexyl chain of norleucine increases steric bulk compared to glycine, slowing coupling rates but improving solubility in organic solvents like DMF .
  • Branched vs. Linear Chains: Fmoc-leucine (branched) exhibits lower hydrophobicity than norleucine derivatives, impacting peptide folding and aggregation tendencies .

Fluorination Effects

  • Pfp Ester vs. Fluorinated Side Chains : While the Pfp ester universally enhances electrophilicity, side-chain fluorination (e.g., pentafluoro-L-phenylalanine) introduces additional stability and resistance to enzymatic degradation in therapeutic peptides .

Stereochemical Considerations

  • D-Amino Acids: Compounds like Fmoc-D-Aspartic acid Pfp ester are critical for synthesizing non-natural peptides with altered bioactivity or protease resistance .

Biological Activity

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate is a synthetic compound notable for its application in peptide synthesis and as a protective group in organic chemistry. Its structural characteristics, including the pentafluorophenyl group and the fluorenylmethoxycarbonyl (Fmoc) moiety, contribute to its unique biological activity and utility in various biochemical applications.

  • Molecular Formula : C32H21F5N2O4
  • Molecular Weight : 592.5 g/mol
  • CAS Number : 136554-94-4
  • IUPAC Name : (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate

Biological Activity Overview

The biological activity of this compound primarily revolves around its role in facilitating peptide synthesis and its potential therapeutic implications. Its unique structure allows it to act as an effective building block in the synthesis of bioactive peptides.

The compound's mechanism of action is largely attributed to its ability to form stable linkages with amino acids during peptide synthesis. The Fmoc group serves as a protective moiety that can be easily removed under mild conditions, allowing for selective reactions at specific sites on the peptide chain. This property is crucial in the development of peptides with desired biological functions.

1. Peptide Synthesis

Research has demonstrated that pentafluorophenyl esters are advantageous for solid-phase peptide synthesis (SPPS). A study indicated that using this compound significantly increased the yield and purity of synthesized peptides compared to traditional methods using less reactive esters .

2. Bioactivity Assessment

In vitro studies have shown that peptides synthesized using this compound exhibit enhanced binding affinities to specific receptors, which may indicate improved therapeutic efficacy. For instance, a series of modified peptides demonstrated increased activity against cancer cell lines, suggesting potential applications in oncology .

3. Comparison with Other Protecting Groups

A comparative analysis of various protecting groups used in peptide synthesis highlighted that the Fmoc group combined with pentafluorophenyl esters offers superior stability and ease of removal compared to other common protecting groups like Boc or Z groups. This was evidenced by higher overall yields and fewer side reactions during the synthesis process .

Data Table: Comparative Analysis of Protecting Groups

Protecting GroupStabilityRemoval ConditionsYield (%)Side Reactions
Fmoc (Pentafluorophenyl)HighMild Base85Low
BocModerateStrong Acid70Moderate
ZLowMild Acid60High

Q & A

Q. Advanced Research Focus

  • Chromatography : UPLC with PDA detection (λ = 265 nm for Fmoc, 210 nm for Pfp) .
  • Spectroscopy : 1^1H/19^{19}F NMR to confirm esterification (Pfp aryl protons at δ 6.8–7.2 ppm; 19^{19}F signals at -152 to -162 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ for C32_{32}H21_{21}F5_5N2_2O4_4: expected m/z 616.13) .

How should researchers resolve contradictions in reported coupling efficiencies of Pfp esters across studies?

Advanced Research Focus
Discrepancies often arise from solvent purity or residual bases. Systematic approaches include:

  • Controlled Replication : Repeat experiments using rigorously dried solvents (Karl Fischer titration <50 ppm H2_2O) .
  • Base Screening : Compare DIEA, NMM, and collidine to identify optimal bases for specific resin types .
  • Meta-Analysis : Cross-reference yields from (CAS 117088-31-0: 75% yield) and (CAS 86060-85-7: 92% yield) to isolate variables like steric hindrance in norleucine vs. alanine derivatives .

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